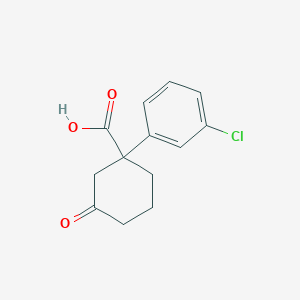
1-(3-Chlorophenyl)-3-oxocyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a 3-chlorophenyl group, a ketone group at the 3-position, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3-chlorobenzene with cyclohexanone using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 1-(3-chlorophenyl)-3-oxocyclohexane.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chlorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-oxocyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorophenyl)-2-oxocyclohexanecarboxylic acid
- **
Propriétés
Formule moléculaire |
C13H13ClO3 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13ClO3/c14-10-4-1-3-9(7-10)13(12(16)17)6-2-5-11(15)8-13/h1,3-4,7H,2,5-6,8H2,(H,16,17) |
Clé InChI |
DJLZOMUDHDHPQT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC(C1)(C2=CC(=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


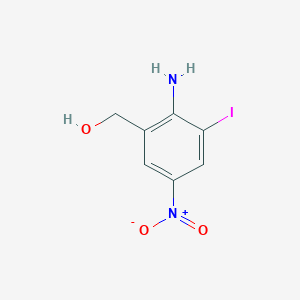

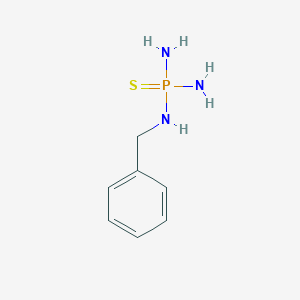
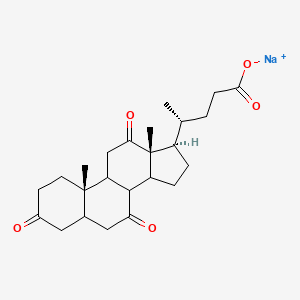
![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
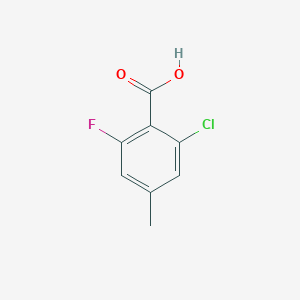
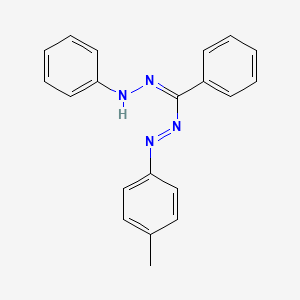
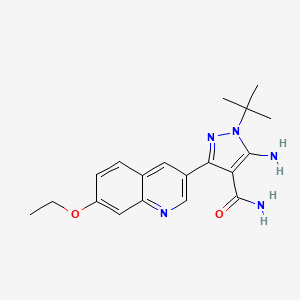
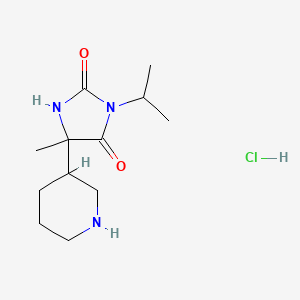
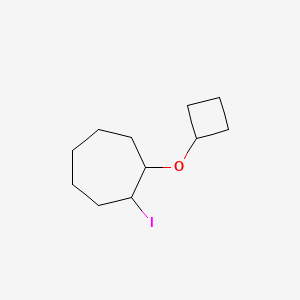
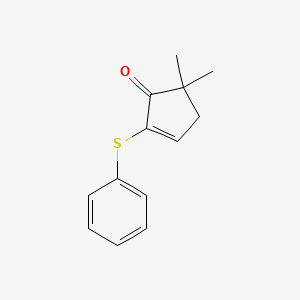
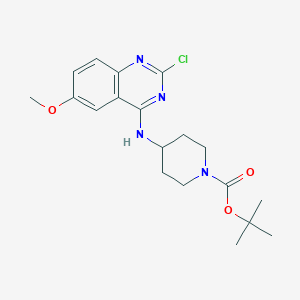
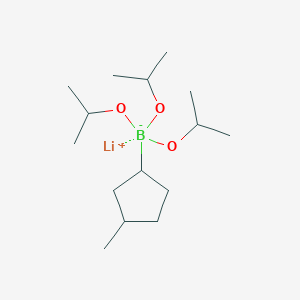
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
